Rubriflordilactone B

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

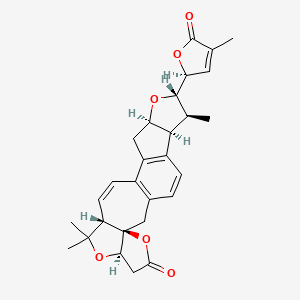

Rubriflordilactone B is a terpene lactone that is a bisnortriterpenoid possessing an aromatic ring. It is isolated from the leaves and stems of Schisandra rubriflora and has been shown to exhibit anti-HIV-1 activity. It has a role as a metabolite and an anti-HIV-1 agent. It is a hexacyclic triterpenoid, a terpene lactone, a cyclic ether and a gamma-lactone.

Scientific Research Applications

Synthesis of Rubriflordilactone B

The total synthesis of this compound has been a subject of extensive research due to its structural complexity. Various synthetic strategies have been developed, including:

- Convergent Synthesis : A highly convergent strategy involving late-stage coupling and cyclotrimerization has been employed to synthesize this compound. This method allows for the efficient assembly of its polycyclic framework, resolving previous ambiguities regarding its stereochemistry .

- Electrocyclization-Aromatization Strategy : The first asymmetric total synthesis utilized a 6π electrocyclization-aromatization approach, which facilitated the construction of the tetrasubstituted arene moiety essential for the compound's structure .

- Catalytic Methods : Palladium and rhodium-catalyzed reactions have played a crucial role in forming key bonds during the synthesis, demonstrating the importance of catalysis in achieving high yields and selectivity .

Biological Activities

This compound exhibits a range of biological activities that underscore its potential as a therapeutic agent:

- Antiviral Activity : Studies have shown that this compound possesses significant antiviral properties, particularly against HIV-1. This activity is attributed to its ability to inhibit viral replication, making it a candidate for further exploration in antiviral drug development .

- Anticancer Properties : Extracts containing this compound have demonstrated cytotoxic effects on various cancer cell lines. The mechanisms underlying these effects are under investigation, with preliminary results suggesting that it may induce apoptosis in cancer cells .

Potential Therapeutic Uses

Given its biological activities, this compound holds promise for various therapeutic applications:

- HIV Treatment : The compound's efficacy against HIV-1 positions it as a potential lead compound for developing new antiviral therapies. Further research is needed to elucidate its mechanism of action and optimize its pharmacological properties .

- Cancer Therapy : Due to its cytotoxic effects on cancer cells, this compound could be explored as part of combination therapies or as a scaffold for designing new anticancer agents. Its structural features may allow for modifications that enhance selectivity and reduce toxicity to normal cells .

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of this compound:

Chemical Reactions Analysis

(1.1) Electrocyclization-Aromatization Strategy

The first asymmetric total synthesis (Li group, 2016) employed a 6π electrocyclization-aromatization sequence to construct the tetrasubstituted arene moiety :

-

Sonogashira Coupling : Linked left- and right-hand fragments via a palladium/copper-catalyzed cross-coupling (77% yield) .

-

Hydrosilylation : Established cis geometry using Karstedt’s catalyst (Pt-based) with (3-amyloxy)dimethylsilane .

-

Electrocyclization : Thermal 6π cyclization at 135°C in toluene, followed by DDQ oxidation to aromatize the ring .

| Step | Catalyst/Reagent | Conditions | Yield | Source |

|---|---|---|---|---|

| Sonogashira Coupling | Pd(PPh₃)₄, CuI | DMF, 70°C | 77% | |

| Hydrosilylation | Karstedt’s catalyst | Toluene, 25°C | 64% | |

| Electrocyclization | Thermal activation | 135°C, toluene | 64% |

(1.2) Rhodium-Catalyzed [2+2+2] Cyclotrimerization

A convergent synthesis (Anderson group, 2019) utilized rhodium-catalyzed alkyne cyclotrimerization to assemble the hexacyclic core :

-

Diyne-Aldehyde Coupling : Late-stage coupling of FG-ring diynes (e.g., 7a , 8a ) with AB-ring aldehyde 4 .

-

Cyclotrimerization : [Rh(nbd)Cl]₂/dtbbpy catalyzed [2+2+2] cyclization (65–68% yield) .

-

Dehydration : p-TsOH-mediated elimination to finalize the structure .

| Step | Catalyst/Reagent | Conditions | Yield | Source |

|---|---|---|---|---|

| Cyclotrimerization | [Rh(nbd)Cl]₂, dtbbpy | Toluene, 80°C | 65% | |

| Dehydration | p-TsOH | Toluene, 100°C | 40% |

(2.1) Stereochemical Control

-

Hydrosilylation vs. Hydrogenation : Hydrosilylation (vs. hydrogenation) improved reproducibility and scalability by avoiding over-reduction .

-

Claisen Rearrangement : Enabled stereoselective construction of the F-ring lactone in pseudo-rubriflordilactone B .

(2.2) Functional Group Transformations

-

Mukaiyama Aldol Reaction : Used in fragment synthesis for β-hydroxy ester functionalization .

-

Iodoalkyne Formation : Morpholine/iodine-mediated halogenation of terminal alkynes .

Challenges and Solutions

-

Dehydration Complications : Grieco’s protocol (POCl₃/pyridine) was required to overcome steric hindrance in benzylic alcohol elimination .

-

Butenolide Installation : Bismuth triflate promoted siloxyfuran addition to form the G-ring butenolide .

Validation and Structural Confirmation

-

X-ray Crystallography : Confirmed the structure of synthetic this compound (Flack parameter = −0.09) .

-

NMR Comparison : Synthetic pseudo-rubriflordilactone B matched isolation data, resolving stereochemical ambiguities .

These advances highlight the role of transition-metal catalysis and stereoselective transformations in constructing complex natural products, offering a platform for derivative synthesis and biological studies.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for constructing the core scaffold of Rubriflordilactone B?

The total synthesis of this compound involves multistep cascades, including γ,δ-unsaturated ester formation, stereoselective reductions, and cycloadditions. A critical step is the use of L-Selectride at -78°C for selective 1,2-reduction to generate intermediate B, followed by Co(acac)₂/PhSiH₃ -mediated hydrogenation to establish stereochemistry in intermediate D . Methodologically, maintaining low temperatures (-78°C) during reductions and optimizing reaction times are essential to avoid epimerization.

Q. How is stereochemical control achieved during the synthesis of this compound?

Stereoselectivity is enforced via chiral auxiliaries and reaction conditions. For example, LDA (Lithium Diisopropylamide) at -78°C ensures deprotonation at specific sites, while TMSCN/AlEt₃ enables cyanide addition with minimal racemization . Researchers should validate stereochemical outcomes using variable-temperature NMR (e.g., anisotropic effects observed at room temperature vs. high-temperature NMR) to confirm relative configurations, as demonstrated in the ABCD-ring synthesis .

Q. What analytical techniques are critical for characterizing this compound intermediates?

High-resolution mass spectrometry (HRMS) and 2D-NMR (COSY, NOESY) are indispensable for structural elucidation. For example, NOESY correlations resolve overlapping signals in complex polycyclic systems, while VT-NMR (variable-temperature) mitigates signal broadening caused by anisotropic effects in rigid scaffolds .

Advanced Research Questions

Q. How can contradictions in reported synthetic routes to this compound be resolved?

Discrepancies often arise from divergent cyclization strategies (e.g., Prins cyclization vs. carbopalladation cascades ). To address this, researchers should:

- Compare yields and stereochemical outcomes across methods (e.g., Prins cyclization for seven-membered rings vs. palladium-mediated cascades for pentacycles) .

- Conduct mechanistic studies (e.g., isotopic labeling or computational modeling) to identify rate-determining steps.

- Validate reproducibility by replicating protocols under strictly controlled conditions (e.g., moisture-free environments for organometallic steps) .

Q. What methodologies enable the synthesis of this compound’s highly strained ABCD ring system?

A nine-step route leverages α-substituted butenolides derived from maleic anhydride. Key steps include:

- 1,4-Conjugate addition to install substituents without ring distortion.

- Sequential ene reaction/oxidation to establish stereocenters.

- Ring-closing metathesis under anhydrous conditions to form the macrocyclic core . Researchers must monitor reaction progress via TLC with fluorescent indicators and optimize catalyst loadings (e.g., Grubbs catalysts) to prevent premature termination.

Q. How do solvent and temperature effects influence the stability of this compound intermediates?

Polar aprotic solvents (e.g., THF, DMF) stabilize enolate intermediates during aldol condensations, while nonpolar solvents (e.g., toluene) favor entropy-driven cyclizations. For example, KHMDS in THF at -78°C achieves selective enolization, whereas Ph₃P=CH₂ in toluene at 80°C drives Wittig olefination without retro-aldol side reactions . Thermal stability assays (DSC/TGA) are recommended for heat-sensitive intermediates.

Q. Methodological Considerations

Q. What strategies ensure reproducibility in multistep syntheses of this compound?

- Detailed procedural logs : Document exact equivalents, solvent purity, and stirring rates (e.g., L-Selectride reactions require <5 ppm water content).

- Parallel experimentation : Test alternative conditions (e.g., TMSOTf vs. TESOTf for silylation) to identify robust protocols .

- Supplementary data sharing : Provide raw NMR spectra, HPLC traces, and crystallographic data in open-access repositories to facilitate peer validation .

Q. How can researchers address challenges in isolating this compound from complex reaction mixtures?

- Flash chromatography : Use gradients of hexane/ethyl acetate with 0.1% acetic acid to suppress tailing.

- Recrystallization : Optimize solvent pairs (e.g., CH₂Cl₂/pentane) for polymorph control.

- HPLC-MS : Employ C18 columns with 0.1% formic acid in mobile phases to enhance resolution of diastereomers .

Q. Data Interpretation and Reporting

Q. How should conflicting spectroscopic data be analyzed in this compound studies?

- Comparative NMR databases : Cross-reference chemical shifts with structurally similar natural products (e.g., Rubriflordilactone A ).

- DFT calculations : Predict ¹³C NMR shifts to resolve ambiguities in quaternary carbon assignments .

- Collaborative peer review : Share raw data with specialists to identify overlooked couplings or exchange effects .

Q. What are the best practices for documenting synthetic procedures in publications?

- Structured experimental sections : Include exact catalyst batches (e.g., Co(acac)₂ from Sigma-Aldrich, Lot #XYZ), inert gas pressures, and reaction vessel types (e.g., flame-dried Schlenk flasks) .

- Tabulated yields and conditions : Use Roman numerals for tables (Table I, II) with footnotes explaining deviations .

- Ethical data presentation : Avoid selective reporting of high-yield trials; disclose all attempts, including failed reactions .

Properties

Molecular Formula |

C28H30O6 |

|---|---|

Molecular Weight |

462.5 g/mol |

IUPAC Name |

(3R,7R,10S,16R,18S,19S,20S)-9,9,19-trimethyl-18-[(2S)-4-methyl-5-oxo-2H-furan-2-yl]-4,8,17-trioxahexacyclo[11.10.0.03,7.03,10.014,21.016,20]tricosa-1(13),11,14(21),22-tetraen-5-one |

InChI |

InChI=1S/C28H30O6/c1-13-9-20(32-26(13)30)25-14(2)24-17-6-5-15-12-28-21(8-7-16(15)18(17)10-19(24)31-25)27(3,4)33-22(28)11-23(29)34-28/h5-9,14,19-22,24-25H,10-12H2,1-4H3/t14-,19+,20-,21-,22+,24-,25-,28+/m0/s1 |

InChI Key |

JGSLSHOXBXVVTQ-NEUKEVNNSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]2[C@@H](CC3=C2C=CC4=C3C=C[C@@H]5[C@]6(C4)[C@@H](CC(=O)O6)OC5(C)C)O[C@@H]1[C@@H]7C=C(C(=O)O7)C |

Canonical SMILES |

CC1C2C(CC3=C2C=CC4=C3C=CC5C(OC6C5(C4)OC(=O)C6)(C)C)OC1C7C=C(C(=O)O7)C |

Synonyms |

rubriflordilactone B |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.